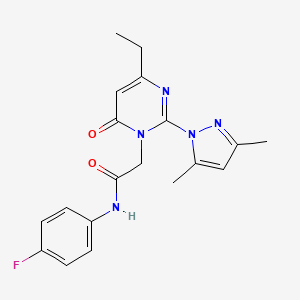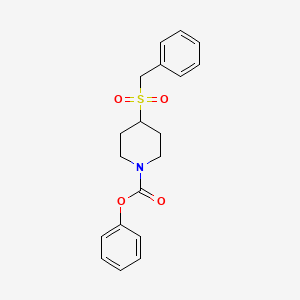
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as DFPM, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potential drug candidate that has shown promising results in preclinical studies. DFPM belongs to the class of azetidine derivatives that have been reported to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not fully understood. However, studies have suggested that it targets multiple signaling pathways involved in cancer cell growth and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells. It has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis. This compound has been shown to have minimal toxicity towards normal cells, which is a desirable characteristic for a potential drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have good solubility in various solvents, which makes it suitable for in vitro studies. However, this compound has some limitations, including its low aqueous solubility and poor bioavailability. These limitations need to be addressed to improve its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research on N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug.
Métodos De Síntesis
The synthesis of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a multi-step reaction process. It starts with the reaction of 2,6-difluorobenzylamine with 4-cyanopyrimidine to form an intermediate. This intermediate is then reacted with ethyl 3-bromopropionate to give the desired product, which is further hydrolyzed to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against influenza A and B viruses. In addition, this compound has shown potent antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWFRFHYQWKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)


![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2909704.png)
![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2909708.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)